1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an isoquinoline structure
Preparation Methods
The synthesis of 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the bromopyridine moiety: This step often involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.
Coupling with isoquinoline: The final step involves coupling the pyrrolidine-bromopyridine intermediate with an isoquinoline derivative under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety may facilitate binding to specific sites, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline include:
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyrrolidine, bromopyridine, and isoquinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-6-3-9-22-18(16)25-14-8-11-23(12-14)19(24)17-15-5-2-1-4-13(15)7-10-21-17/h1-7,9-10,14H,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSNLBQWVAXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.